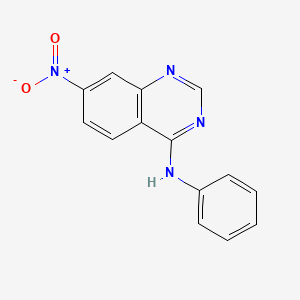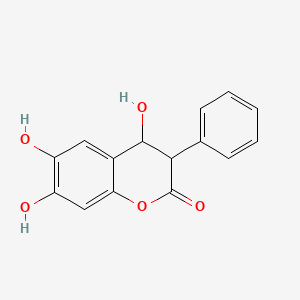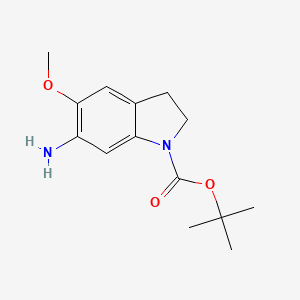![molecular formula C19H15NO B11850239 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-64-4](/img/structure/B11850239.png)
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the indeno-pyrrole family. This compound is characterized by its unique structure, which includes a fused indeno-pyrrole ring system with a methyl group and a p-tolyl group attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyrrole Core: The initial step involves the cyclization of appropriate precursors to form the indeno-pyrrole core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar alkylating agents in the presence of a base.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methyl-4-aryl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine: Similar structure but with different functional groups.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo-pyridine core with similar substituents.
Uniqueness
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific indeno-pyrrole core structure and the presence of both methyl and p-tolyl groups. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
112807-64-4 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-methyl-1-(4-methylphenyl)indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-12-7-9-14(10-8-12)20-13(2)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-11H,1-2H3 |
InChI 键 |
VCSNRGIXSSNUBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2C4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)



